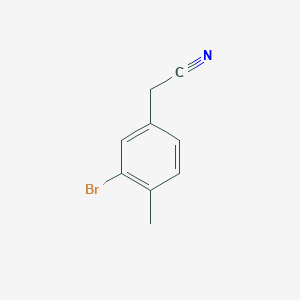

2-(3-Bromo-4-methylphenyl)acetonitrile

Description

Nuclear Magnetic Resonance (NMR) Spectral Data Interpretation

1H NMR (400 MHz, CDCl$$_3$$):

- δ 2.42 (s, 3H): Methyl group at position 4.

- δ 3.75 (s, 2H): Acetonitrile’s –CH$$_2$$ group.

- δ 7.25–7.55 (m, 3H): Aromatic protons (positions 2, 5, and 6) .

13C NMR (101 MHz, CDCl$$_3$$):

Infrared (IR) Spectroscopy for Functional Group Verification

Key IR absorptions (cm$$^{-1}$$):

- ~2240: Strong C≡N stretch.

- ~2900–3000: C–H stretches (aromatic and methyl).

- ~1600: Aromatic C=C vibrations .

Figure 2: IR spectrum highlighting nitrile and aromatic signatures.

Mass Spectrometric Fragmentation Patterns

- Molecular ion peak: m/z 210 ([M$$^+$$], 100% abundance).

- Major fragments:

X-ray Crystallographic Studies

No experimental X-ray diffraction data is publicly available for this compound. Computational models (e.g., DFT-optimized geometries) are used to predict crystal packing and bond parameters .

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

- Optimized geometry: The benzene ring and nitrile group lie in the same plane, with a dihedral angle of 178.5° between the –CH$$_2$$CN substituent and the aromatic ring.

- Bond lengths:

Table 2: DFT-calculated electronic properties

| Property | Value (eV) |

|---|---|

| HOMO energy | -6.2 |

| LUMO energy | -1.8 |

| HOMO-LUMO gap | 4.4 |

Properties

IUPAC Name |

2-(3-bromo-4-methylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-7-2-3-8(4-5-11)6-9(7)10/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGKZDJFUXPZGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261618-06-7 | |

| Record name | 2-(3-bromo-4-methylphenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyanomethylation via Photocatalytic C-H Activation

A recent method involves visible-light-promoted direct cyanomethylation of aryl compounds, including substituted phenyl derivatives, using bromoacetonitrile as the cyanomethyl source. This method typically requires a photocatalyst, a base, and an inert atmosphere (argon) to achieve good yields.

-

- Base: Potassium hydrogen phosphate (K₂HPO₄) found optimal among several tested bases such as K₂CO₃, Na₂CO₃, K₃PO₄, 2,6-lutidine, and DIPEA.

- Solvent: Dimethyl sulfoxide (DMSO) provided the highest yield (73%) compared to DMF, DCE, DCM, MeOH, and acetone.

- Atmosphere: Argon atmosphere necessary; air suppresses product formation.

- Light and photocatalyst: Essential for the reaction; absence leads to no product formation.

-

- This method yields the cyanomethylated product efficiently under mild conditions without requiring harsh reagents or elevated temperatures.

- The procedure is suitable for preparing 2-(3-Bromo-4-methylphenyl)acetonitrile analogs by direct cyanomethylation at the C3 position of the aromatic ring.

| Parameter | Tested Variants | Optimal Condition | Yield (%) |

|---|---|---|---|

| Base | K₂CO₃, Na₂CO₃, K₃PO₄, 2,6-lutidine, DIPEA | K₂HPO₄ | 73 |

| Solvent | DMF, DCE, DCM, MeOH, DMSO, Acetone | DMSO | 73 |

| Atmosphere | Argon, Air | Argon | High yield |

| Photocatalyst presence | Present, Absent | Present | Required |

Table 1: Optimization of reaction conditions for cyanomethylation

Quaternary Ammonium Salt Route via Alkylation and Cyanation

An alternative and elegant approach reported for cyanomethyl derivatives (including related heteroaryl compounds) involves:

Step 1: Alkylation

- Starting from dimethylaminomethyl-substituted aromatic intermediates, alkylation is performed using ethyl chloroformate to form quaternary ammonium salts.

- This step is conducted in dichloromethane under cooling, followed by solvent removal under reduced pressure.

Step 2: Cyanation

- The quaternary ammonium salt is dissolved in water, pH adjusted to ~8.0 with sodium hydroxide.

- Sodium cyanide is added, and the mixture is stirred at 50–55 °C for 3–4 hours to substitute the ammonium group with a cyanide, yielding the cyanomethyl derivative.

-

- This method avoids the use of toxic or expensive reagents like methyl iodide.

- It is scalable and provides excellent yields (around 80–85%) with high purity (>99% by HPLC).

- The process is simple, efficient, and suitable for commercial-scale synthesis.

| Compound ID | Description | Yield (%) | Purity (HPLC %) | Melting Point (°C) | IR (cm⁻¹) CN Stretch | ESI MS (m/z) |

|---|---|---|---|---|---|---|

| 4c | 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-yl acetonitrile | 80 | 99.0 | Pale yellow solid | 2248.8 | 326.2 (M+1), 328.2 (M+3) |

- General Procedure:

- Alkylate dimethylaminomethyl precursor with ethyl chloroformate in DCM under cooling.

- Remove solvent, dissolve residue in water, adjust pH.

- Add sodium cyanide, stir at 50–55 °C for 3–4 hours.

- Extract with chloroform, wash, dry, concentrate.

- Purify by methanol slurrying.

Table 2: Representative data for cyanomethyl derivatives prepared via quaternary ammonium salt intermediates

Additional Notes on Preparation

- The photocatalytic cyanomethylation method is advantageous for direct functionalization of aromatic C-H bonds without pre-functionalization.

- The quaternary ammonium salt method is more classical and involves pre-functionalized amine intermediates but is highly reliable and scalable.

- Both methods require careful control of reaction conditions, particularly regarding atmosphere (inert gas) and temperature.

- Safety considerations are essential when handling cyanide sources and brominated intermediates.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromo-4-methylphenyl)acetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), catalysts (e.g., palladium, copper).

Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).

Reduction: Reducing agents (e.g., LiAlH4, H2 with Pd/C), solvents (e.g., ether, THF).

Major Products:

- Substitution reactions yield various substituted derivatives.

- Oxidation reactions produce aldehydes or carboxylic acids.

- Reduction reactions result in primary amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H8BrN

- Molecular Weight : 224.08 g/mol

- IUPAC Name : 2-(3-bromo-4-methylphenyl)acetonitrile

- CAS Number : 2090958-10-2

The compound features a phenyl ring substituted with a bromine atom and a methyl group, alongside the acetonitrile functional group. This configuration significantly influences its chemical reactivity and biological interactions.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical transformations, such as:

- Substitution Reactions : The bromine atom can be replaced by different nucleophiles, allowing for the creation of diverse derivatives.

- Reduction Reactions : The nitrile group can be converted to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

- Oxidation Reactions : The methyl group can be oxidized to form carboxylic acids.

These reactions enable the production of pharmaceuticals and agrochemicals, making it a valuable compound in industrial applications.

Research indicates that this compound exhibits promising biological activities, particularly antimicrobial and anticancer properties:

Antimicrobial Properties

- The compound has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Preliminary studies report minimum inhibitory concentrations (MIC) indicating significant antimicrobial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 μg/mL |

| Escherichia coli | 32 μg/mL |

| Listeria monocytogenes | 16 μg/mL |

These findings suggest potential for developing new antibiotics targeting resistant strains .

Anticancer Properties

- Studies have demonstrated that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction. In vitro studies on cancer cell lines have yielded the following IC50 values:

| Cell Line | IC50 Value (μM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

These results highlight its potential as a lead structure for novel anticancer agents .

Case Study 1: Antimicrobial Activity

A study focused on the antimicrobial efficacy of this compound against MRSA revealed that the compound significantly inhibited bacterial growth at low concentrations. This study underscores its potential role in combating antibiotic-resistant infections.

Case Study 2: Anticancer Activity

Another study explored the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, suggesting that this compound could serve as a scaffold for developing new anticancer therapies targeting breast cancer.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methylphenyl)acetonitrile involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the nitrile group can engage in hydrogen bonding and dipole-dipole interactions. These interactions influence the compound’s binding affinity and specificity towards various biological targets, affecting pathways such as enzyme activity and receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

2-(4-Bromo-3-methylphenyl)acetonitrile (CAS 215800-25-2)

- Molecular Formula : C₉H₈BrN (identical to the target compound).

- Substituent Positions : Bromine at position 4, methyl at position 3.

- Key Differences :

2-(3-Bromo-4-methoxyphenyl)acetonitrile (CAS 772-59-8)

Functional Group Variants

4-Bromo-3-hydroxyphenylacetonitrile (CAS 690635-86-0)

- Molecular Formula: C₈H₆BrNO.

- Substituent Differences : Hydroxyl (-OH) replaces methyl (-CH₃).

- Impact: Greater acidity (pKa ~8–10) due to phenolic -OH. Potential for hydrogen bonding, improving aqueous solubility .

2-[3-Bromo-5-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile

- Molecular Formula: C₁₂H₁₁BrF₃NO₂.

- Substituent Differences : Ethoxy (-OCH₂CH₃) and trifluoroethoxy (-OCH₂CF₃) groups introduce steric bulk and electron-withdrawing effects.

- Impact :

Physicochemical and Spectroscopic Properties

Table 1: Comparative Data for Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Predicted CCS (Ų, [M+H]+) | Key Substituents |

|---|---|---|---|---|

| 2-(3-Bromo-4-methylphenyl)acetonitrile | C₉H₈BrN | 210.07 | 136.7 | Br (C3), CH₃ (C4) |

| 2-(4-Bromo-3-methylphenyl)acetonitrile | C₉H₈BrN | 210.07 | Not reported | Br (C4), CH₃ (C3) |

| 2-(3-Bromo-4-methoxyphenyl)acetonitrile | C₉H₈BrNO | 225.07 | Not reported | Br (C3), OCH₃ (C4) |

| 4-Bromo-3-hydroxyphenylacetonitrile | C₈H₆BrNO | 212.05 | Not reported | Br (C4), OH (C3) |

Notes:

- Collision Cross-Section (CCS) : The target compound exhibits a CCS of 136.7 Ų for [M+H]+, indicative of a compact molecular geometry. Analogs with bulkier substituents (e.g., trifluoroethoxy) likely have higher CCS values .

- Spectroscopic Data : The target compound’s ¹³C NMR (δ 20.0 for CH₃, δ 118–148 for aromatic carbons) aligns with analogs but varies with substituent electronic effects .

Reactivity Insights from DFT Studies

- HOMO-LUMO Gaps : For structurally related acetonitrile derivatives (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate), HOMO orbitals localize on electron-rich aromatic systems, while LUMO orbitals occupy the nitrile group. This suggests preferential reactivity at the nitrile site in nucleophilic additions .

- Steric Effects: Non-planar structures in analogs (e.g., compound 3 in ) reduce conjugation, lowering resonance stabilization compared to planar systems .

Biological Activity

2-(3-Bromo-4-methylphenyl)acetonitrile is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, featuring a bromine atom and a methyl group on the phenyl ring, influences its chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C9H8BrN. The presence of the bromine atom is significant as it can enhance the compound's reactivity and binding affinity to biological targets. The compound is primarily utilized in organic synthesis and medicinal chemistry due to its ability to undergo various chemical transformations.

Biological Activity Overview

Research indicates that this compound exhibits promising antimicrobial and anticancer properties. The halogenated structure may enhance interactions with biological targets, potentially modulating various biochemical pathways.

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives with similar structural features have demonstrated effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds indicate strong antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| Compound A | E. coli | 0.0195 |

| Compound B | Bacillus mycoides | 0.0048 |

| Compound C | C. albicans | 0.039 |

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies are ongoing to elucidate its mechanism of action in cancer therapy.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with key enzymes or receptors involved in cellular signaling pathways, potentially leading to:

- Inhibition of bacterial cell wall synthesis , resulting in cell death.

- Induction of apoptosis in cancer cells, possibly through the activation of caspases or modulation of Bcl-2 family proteins.

Case Studies

- Antimicrobial Efficacy : A study focused on the antibacterial activity of halogenated phenyl acetonitriles revealed that compounds with bromine substitutions exhibited lower MIC values against E. coli compared to their non-halogenated counterparts, suggesting enhanced potency due to increased lipophilicity and better membrane penetration.

- Anticancer Potential : In vitro studies have demonstrated that derivatives of this compound can significantly reduce the viability of various cancer cell lines, including breast and lung cancer cells, indicating potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Bromo-4-methylphenyl)acetonitrile, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via nucleophilic substitution or Suzuki-Miyaura coupling using brominated precursors. For example, bromination of 4-methylphenylacetonitrile derivatives (e.g., using N-bromosuccinimide) under controlled conditions yields the target compound. Intermediate characterization requires NMR (¹H/¹³C) and mass spectrometry to confirm regioselectivity and purity .

- Key Steps : Monitor reaction progress via TLC, and optimize solvent systems (e.g., DMF or acetonitrile) to enhance yield. Use column chromatography for purification .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

- Approach :

- ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.3–2.5 ppm). The bromine substituent induces deshielding in adjacent protons.

- ¹³C NMR : Confirm the nitrile carbon (δ ~115–120 ppm) and brominated aromatic carbons (δ 125–135 ppm).

- IR : Validate the nitrile group (C≡N stretch at ~2240 cm⁻¹) and C-Br bond (500–600 cm⁻¹) .

Q. What computational tools are suitable for predicting the reactivity of this compound in substitution reactions?

- Tools : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) predict reaction pathways and transition states. Molecular electrostatic potential (MEP) maps highlight electrophilic regions influenced by the bromine atom .

Advanced Research Questions

Q. How does the bromine substituent influence crystallographic packing and intermolecular interactions in this compound?

- Analysis : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement reveals halogen bonding (C-Br⋯N≡C) and π-π stacking. Compare packing motifs with non-brominated analogs to quantify steric/electronic effects .

- Experimental Design : Grow crystals via slow evaporation (solvent: ethanol/water). Resolve data contradictions (e.g., disordered bromine positions) using twin refinement or high-resolution detectors .

Q. What strategies resolve contradictions in reported biological activity data for brominated phenylacetonitrile derivatives?

- Approach :

- Meta-analysis : Compare IC₅₀ values across studies, controlling for assay conditions (e.g., cell lines, solvent DMSO%).

- Structure-Activity Relationship (SAR) : Correlate bromine’s position with activity. For example, para-bromine in analogs enhances receptor binding vs. meta-substitution .

- Validation : Reproduce key experiments under standardized protocols and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can this compound serve as a precursor in synthesizing bioactive heterocycles?

- Method :

- Cyclization : React with hydrazines or thioureas to form triazoles or thiadiazines. Optimize catalysts (e.g., CuI for click chemistry) .

- Cross-Coupling : Use Pd catalysts to introduce aryl/heteroaryl groups at the bromine site, enabling diversity-oriented synthesis .

Methodological Challenges and Solutions

Q. Why do solvent choices significantly impact the yield of this compound in SNAr reactions?

- Mechanism : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic aromatic substitution. However, competing hydrolysis in protic solvents (e.g., water) reduces yield.

- Optimization : Screen solvents (acetonitrile, THF, DMSO) with additives (K₂CO₃) to balance reactivity and stability .

Q. What analytical pitfalls arise in quantifying trace impurities in this compound, and how are they mitigated?

- Pitfalls : Overlapping HPLC peaks for brominated byproducts (e.g., di-brominated isomers).

- Solutions : Use UPLC-MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Confirm via spiking experiments with synthesized impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.